2-Chloro-3-(2-pyridinyl)quinoxaline
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Overview
Description
2-Chloro-3-(2-pyridinyl)quinoxaline: is a heterocyclic compound with the molecular formula C13H8ClN3 . It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline typically involves the condensation of 2-chlorobenzoyl chloride with 2-aminopyridine, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of less toxic solvents and catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2-pyridinyl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxalines.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-Chloro-3-(2-pyridinyl)quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Quinoxaline derivatives have shown promise as antifungal, antibacterial, antiviral, and anticancer agents. The presence of the pyridinyl group enhances the biological activity of the compound .
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-pyridinyl)quinoxaline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
2-Chloroquinoxaline: Lacks the pyridinyl group, resulting in different chemical and biological properties.
3-(2-Pyridinyl)quinoxaline: Lacks the chlorine atom, affecting its reactivity and applications.
2-Methyl-3-(2-pyridinyl)quinoxaline: Contains a methyl group instead of chlorine, leading to variations in its chemical behavior.
Uniqueness: 2-Chloro-3-(2-pyridinyl)quinoxaline is unique due to the presence of both the chlorine atom and the pyridinyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-3-pyridin-2-ylquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREBXTNLPCVMQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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